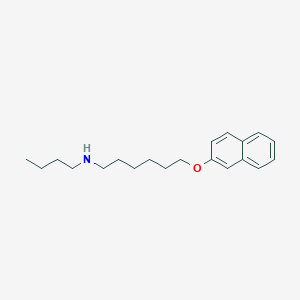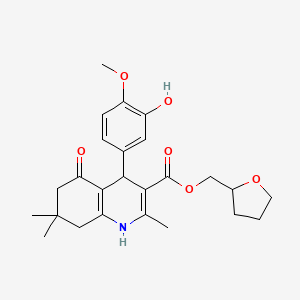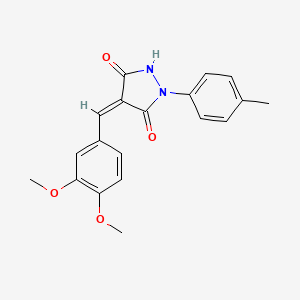![molecular formula C18H13ClN2O2 B5111811 N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide, commonly referred to as CPN, is a chemical compound that has increasingly gained attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that is commonly used as a tool for studying biological systems and has been shown to have a wide range of biochemical and physiological effects.
作用机制
CPN exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. CPN has been shown to bind to the catalytic site of proteases, kinases, and phosphatases, which results in the inhibition of their activity. CPN has also been shown to bind to the SH2 domain of certain proteins, which results in the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell growth and proliferation.
实验室实验的优点和局限性
CPN has several advantages for use in lab experiments. CPN is a synthetic compound that is readily available and can be easily synthesized in large quantities. CPN is also highly selective and can be used to selectively inhibit certain enzymes and proteins. However, CPN also has some limitations for use in lab experiments. CPN has been shown to have off-target effects, which can result in the inhibition of unintended proteins. CPN can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving CPN. One area of research involves the development of new CPN analogs with improved selectivity and reduced toxicity. Another area of research involves the use of CPN as a tool for studying protein-protein interactions in complex biological systems. Additionally, CPN could be used as a potential therapeutic agent for the treatment of certain diseases, such as cancer, by selectively targeting specific proteins involved in disease progression.
合成方法
CPN is synthesized by reacting 2-chloroaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of CPN, which can be further purified using column chromatography. CPN is a white crystalline solid that is soluble in organic solvents and water.
科学研究应用
CPN has been widely used as a tool for studying biological systems due to its ability to selectively inhibit certain enzymes and proteins. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been used as a probe for studying protein-protein interactions and has been shown to selectively bind to certain proteins.
属性
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVMNRLOLZOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)

![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)



![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)